Product packaging for 2-(2,4-Dichlorophenyl)furan(Cat. No.:CAS No. 38527-61-6)

2-(2,4-Dichlorophenyl)furan

Cat. No.: B13954755
CAS No.: 38527-61-6
M. Wt: 213.06 g/mol
InChI Key: IRXLJBRJNRFZQG-UHFFFAOYSA-N
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Description

Significance of Furan-Based Heterocycles in Synthetic and Mechanistic Chemistry

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of organic chemistry. numberanalytics.combritannica.com First isolated in 1870, furan and its derivatives are prized for their versatility as building blocks in the synthesis of more complex molecules. numberanalytics.com Their unique reactivity allows them to participate in a wide array of chemical transformations, making them indispensable in the creation of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

The furan ring's aromaticity, while contributing to its stability, is less pronounced than that of benzene (B151609), rendering it susceptible to reactions that can open the ring or lead to substitutions. acs.org This reactivity is a key feature, enabling chemists to convert furans into a variety of other cyclic and acyclic structures. acs.org Furan derivatives are integral to numerous natural products and have been incorporated into a range of therapeutic agents, demonstrating antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.com

Academic Relevance of Halogenated Aromatic Scaffolds

The introduction of halogen atoms, such as chlorine, to aromatic rings is a powerful strategy in medicinal chemistry. frontiersin.org Halogenated organic compounds are fundamental building blocks in modern chemistry, with their utility significantly enhanced by the development of metal-catalyzed coupling reactions. osaka-u.ac.jp Approximately 25% of licensed drugs contain organohalogens, with chlorine being present in 38% of these. frontiersin.org

The presence of halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. frontiersin.orgacs.org For instance, the dichlorophenyl group in 2-(2,4-Dichlorophenyl)furan can enhance the compound's stability and modulate its electronic properties. Halogenated scaffolds are frequently employed in the development of new drugs, with research indicating their potential in creating targeted anticancer therapies with reduced toxicity. researchgate.net

Overview of Research Trajectories for this compound and Closely Related Analogs

The convergence of the furan ring and the dichlorophenyl moiety in this compound creates a molecule with a unique set of properties that are actively being explored in various research domains. Current investigations are focused on several key areas:

Synthesis of Novel Derivatives: Researchers are actively developing new synthetic methods to create analogs of this compound. smolecule.com These efforts often involve modifying the core structure by introducing different functional groups to explore how these changes affect the molecule's chemical and biological activity. For example, the synthesis of thiazole (B1198619) and pyrazoline derivatives incorporating the this compound scaffold has been reported. smolecule.comnih.gov

Exploration of Biological Activity: A significant portion of the research on this compound and its analogs is directed towards discovering their potential therapeutic applications. Studies have investigated the antimicrobial and anticancer properties of molecules containing the 5-(2,4-dichlorophenyl)furan moiety. smolecule.comnih.govontosight.ai For instance, certain chalcone (B49325) and pyrazoline derivatives have shown promising biological activities. nih.gov

Materials Science Applications: The unique electronic and structural characteristics of halogenated furan derivatives suggest their potential use in the development of new materials. While this area is less explored than the medicinal chemistry applications, the principles of furan-based polymer chemistry provide a foundation for future research in this direction. numberanalytics.com

The following table provides a summary of some of the reported derivatives of this compound and their primary areas of research:

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Area of ResearchReference
2-(2,4-Dichlorophenyl)-1-(furan-2-yl)ethanoneC12H8Cl2O2255.09Chemical Synthesis nih.gov
N-[[5-(2,4-Dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine hydrochlorideC16H18Cl3NO2362.7Medicinal Chemistry
4-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-methyl-1,3-thiazoleC14H9Cl2NOSNot specified in snippetsMedicinal Chemistry, Materials Science smolecule.com
2-{[2-(2,4-Dichlorophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamideC15H16Cl2N2O2327.21Chemical Synthesis molport.com
5-(2,4-Dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamideC18H13Cl2NO2S378.27Chemical Synthesis molport.com
N-[[5-(2,4-Dichlorophenyl)furan-2-yl]methyl]-1-pyridin-3-ylmethanamine hydrochlorideC17H15Cl2N2O·HCl369.7Chemical Synthesis
5-(2,4-Dichlorophenyl)-2-furoic acidC11H6Cl2O3~281.09Medicinal Chemistry ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Cl2O B13954755 2-(2,4-Dichlorophenyl)furan CAS No. 38527-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXLJBRJNRFZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310453
Record name 2-(2,4-Dichlorophenyl)furan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38527-61-6
Record name 2-(2,4-Dichlorophenyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38527-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 2,4 Dichlorophenyl Furan and Its Congeners

Classical Approaches to Furan (B31954) Ring Synthesis

Traditional methods for constructing the furan ring have long been the bedrock of heterocyclic chemistry. These approaches typically involve the cyclization of acyclic precursors.

Paal–Knorr Cyclization Adaptations

The Paal–Knorr synthesis, first reported in 1884, is a cornerstone for the formation of substituted furans from 1,4-dicarbonyl compounds. wikipedia.org The reaction is typically catalyzed by acid and involves the dehydration of the diketone to form the furan ring. wikipedia.orgalfa-chemistry.com The versatility of this method allows for the synthesis of a wide array of furans, as the substituents on the starting dione (B5365651) can be varied (H, aryl, or alkyl). wikipedia.org

The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a hemiacetal intermediate. wikipedia.org Subsequent dehydration yields the furan product. wikipedia.org While historically effective, the Paal-Knorr synthesis has been noted for sometimes requiring harsh conditions, such as prolonged heating in acid, which can be incompatible with sensitive functional groups. wikipedia.org Modern adaptations have focused on milder conditions and expanding the availability of the 1,4-diketone precursors. wikipedia.orgorganic-chemistry.org For instance, phosphoric acid has been employed as both a solvent and a catalyst, offering an organic-solvent-free system. researchgate.net

A key challenge has been the synthesis of the requisite 1,4-dicarbonyl precursors. alfa-chemistry.com However, recent advancements have significantly improved access to these starting materials, thereby enhancing the utility of the Paal-Knorr reaction. organic-chemistry.org

Feist–Benary Synthesis Modifications

The Feist–Benary synthesis provides an alternative classical route to substituted furans, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.orgambeed.com This method is mechanistically related to the Knoevenagel condensation, followed by an intramolecular nucleophilic substitution. wikipedia.org

The process begins with the deprotonation of the β-dicarbonyl compound to form an enolate, which then attacks the α-halo ketone. quimicaorganica.orgyoutube.com The resulting intermediate undergoes cyclization and dehydration to afford the furan. youtube.com This method has been widely applied for preparing polysubstituted furan derivatives. rsc.org

Modifications to the Feist-Benary synthesis have been developed to broaden its scope. For example, propargyl sulfonium (B1226848) salts can be used in place of α-halo ketones. wikipedia.org Additionally, enantioselective versions of the reaction have been developed using chiral auxiliaries derived from cinchona alkaloids. wikipedia.org These adaptations allow for the synthesis of a wider range of functionalized and chiral furans.

Transition Metal-Catalyzed Coupling Reactions for Arylfuran Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, including the arylation of furan rings. These methods offer a powerful strategy for synthesizing 2-arylfurans with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, frequently used to synthesize aryl-core compounds due to its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a wide range of boronic acid reagents. morressier.com This reaction typically involves the coupling of a halo-furan with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comsemanticscholar.org Researchers have developed one-pot Suzuki-Miyaura coupling processes using di-brominated furans to produce tri-substituted furans. morressier.com Optimized conditions often utilize Pd(OAc)₂ as the catalyst, sodium carbonate as the base, and a mixed solvent system like water/dimethylformamide (DMF). morressier.com The Suzuki coupling is particularly useful for accessing 3-arylthiophenes and -furans, which are less accessible through traditional electrophilic substitution. acs.org

Another significant method is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system. acs.orgrsc.org This reaction has been adapted for the synthesis of polysubstituted furans. acs.org For instance, a cascade Sonogashira coupling followed by cyclization of α-bromoenaminones with terminal alkynes has been developed to produce highly substituted 3-formyl furans. rsc.org The synthesis of benzo[b]furans can also be achieved through a Sonogashira coupling of o-iodoanisoles and terminal alkynes, followed by an electrophilic cyclization. organic-chemistry.org

Other transition metals like nickel have also been employed. Nickel(II)-phosphine complexes can catalyze the cross-coupling of Grignard reagents with halofurans to produce arylfurans. acs.org Furthermore, metal-catalyzed [2+2+2] and [4+2] cycloaddition reactions provide an atom-economic route to α-(hetero)arylfurans from renewable furanic platform chemicals. researchgate.net

Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions for Arylfuran Synthesis

ReactionCatalyst SystemSubstratesKey Features
Suzuki-Miyaura Coupling Palladium (e.g., Pd(OAc)₂) + BaseHalofuran + Arylboronic acidMild conditions, high functional group tolerance, commercially available reagents. morressier.commdpi.com
Sonogashira Coupling Palladium/CopperTerminal alkyne + Aryl/Vinyl halideForms C(sp)-C(sp²) bonds, useful for cascade reactions leading to furan rings. acs.orgrsc.org
Nickel-Catalyzed Coupling Nickel(II)-phosphine complexHalofuran + Grignard reagentAlternative to palladium-based systems. acs.org

Multi-Component Reactions (MCRs) in Furan Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, making it a powerful tool for the synthesis of complex molecules like substituted furans. rsc.orgnih.gov

Several MCRs have been developed for the synthesis of diverse furan analogues. One such method involves the FeCl₃ or MeSO₃H-catalyzed reaction of arylglyoxals, cyclic dicarbonyl compounds, and phenols, which yields structurally diverse furans in moderate to good yields under mild conditions. rsc.org Another example is a one-pot, catalyst-free synthesis of highly functionalized furans from arylglyoxals, acetylacetone, and phenols in refluxing acetone (B3395972) with triethylamine (B128534) as a base. nih.gov

The Hantzsch synthesis, traditionally used for pyridines, has also been adapted for furans. dspmuranchi.ac.inwikipedia.org A modified, three-component Hantzsch reaction can produce 2,3-dicarbonylated furans. researchgate.net Furthermore, thiazolium salt-mediated MCRs of aldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD) provide a facile route to highly functionalized 3-aminofurans. acs.org A lipase-catalyzed, one-pot, three-component reaction of benzoylacetonitriles, aldehydes, and benzoyl chlorides has also been reported for the synthesis of tetrasubstituted furans. mdpi.com

Table 2: Examples of Multi-Component Reactions for Furan Synthesis

ReactantsCatalyst/ConditionsProduct Type
Arylglyoxals, cyclic dicarbonyls, phenolsFeCl₃ or MeSO₃HStructurally diverse furans rsc.org
Arylglyoxals, acetylacetone, phenolsTriethylamine, refluxing acetoneHighly functionalized furans nih.gov
Thiazolium salts, aldehydes, DMADBase (NaH)3-Aminofurans acs.org
Benzoylacetonitriles, aldehydes, benzoyl chloridesNovozym 435, tributylphosphineTetrasubstituted furans mdpi.com

Advanced Synthetic Techniques and Reaction Conditions

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, advanced synthetic techniques have been developed. These modern approaches often lead to improved yields, higher purity, and more environmentally friendly processes.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. at.uaunivpancasila.ac.id By utilizing microwave irradiation, reactions that would typically require hours of conventional heating can often be completed in minutes. scirp.orgrsc.org This is attributed to the efficient and uniform heating of the reaction mixture. rsc.org

The Paal-Knorr synthesis has been successfully adapted to microwave conditions. organic-chemistry.org For example, a three-step, regiocontrolled synthesis of polysubstituted furans, pyrroles, and thiophenes utilizes a microwave-assisted Paal-Knorr condensation as the key cyclization step. researchgate.net This approach allows for the transformation of 1,4-diketones into the corresponding heterocycles under significantly reduced reaction times. researchgate.net

Microwave irradiation has also been applied to other furan syntheses. For instance, the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and various amines has been optimized under microwave heating. pensoft.net The Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted for furan analogues, has also been effectively performed using microwave chemistry. wikipedia.orgresearchgate.net The benefits of MAOS include not only dramatic rate enhancements but also often higher product yields and cleaner reactions. at.ua

Ultrasound-Mediated Reaction Pathways

Ultrasound irradiation has emerged as a significant green chemistry tool in organic synthesis, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. innovareacademics.inresearchgate.netnih.gov This technique, known as sonochemistry, utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and efficiency. acs.orgdntb.gov.ua

In the context of furan synthesis, ultrasound has been successfully employed to promote various cyclization and condensation reactions. For instance, the synthesis of 2-furan-2-yl-4H-chromen-4-one derivatives has been achieved through an ultrasound-assisted oxidative cyclization of chalcones using iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inresearchgate.netresearchgate.net This method provides advantages in terms of simplicity, reduced reaction time, and improved yields. Similarly, a series of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives were synthesized in good to excellent yields under ultrasonic irradiation, highlighting the protocol's mild conditions and energy efficiency. researchgate.net Another application involves the three-component reaction of isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes in an ethanol/water system, catalyzed by p-TSA under ultrasound, to produce 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides. nih.gov

While a direct ultrasound-mediated synthesis of 2-(2,4-Dichlorophenyl)furan is not explicitly detailed in the reviewed literature, the principles are broadly applicable. A plausible pathway could involve the sonochemical Claisen-Schmidt condensation of 2,4-dichlorobenzaldehyde (B42875) with a suitable ketone, followed by a cyclization step to form the furan ring. The synthesis of 1,2-diarylethanols, such as 1-(2,4-dichlorophenyl)-2-(2-nitrophenyl)ethanol, has demonstrated improved yields and reaction rates with ultrasound assistance, showcasing the utility of this method for reactions involving the 2,4-dichlorophenyl moiety. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

Method Reaction Time Yield Conditions
Conventional Heating Several hours to days Moderate High temperature, often requires strong bases or expensive metals. nih.gov

| Ultrasound Irradiation | Minutes to a few hours | Good to Excellent | Ambient temperature, clean conditions. researchgate.netnih.govresearchgate.net |

Metal-Free Catalytic Approaches for Furan Derivatives

The development of metal-free catalytic systems is a significant goal in organic synthesis to create more economical and environmentally benign processes. mdpi.com Several metal-free strategies have been reported for the synthesis of polysubstituted furans.

One notable approach involves a base-catalyzed reaction between α-hydroxy ketones and cyano compounds. mdpi.comresearchgate.net This method proceeds under relatively mild conditions, uses readily available starting materials, and tolerates a good range of functional groups, yielding tetrasubstituted furans with amino and cyano moieties. mdpi.com Organic bases like triethylamine or diethylamine (B46881) have been used to catalyze the synthesis of tetrasubstituted furans. mdpi.com

Another powerful metal-free method is the use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂). A one-flask approach for synthesizing multi-substituted furans involves a formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones, promoted by BF₃·OEt₂. rsc.org This protocol integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination steps. Additionally, a BF₃·OEt₂-assisted synthesis of highly substituted furans from 2-(aziridin-2-ylmethylene)malonate has been developed, which proceeds via an intramolecular aziridine (B145994) ring-opening followed by aromatization. acs.org This method is highly atom-economical as all atoms from the starting material are incorporated into the final product. acs.org

Synthetic Routes for Incorporating the 2,4-Dichlorophenyl Moiety

The 2,4-dichlorophenyl group is a common structural motif in various biologically active compounds. Its incorporation into a molecule can be achieved through several standard synthetic transformations.

A common precursor for introducing this moiety is 2,4-dichlorobenzaldehyde. This aldehyde can undergo condensation reactions, such as a modified Mannich reaction with 1H-imidazole and formaldehyde, to form intermediates that can be further elaborated. Another route involves the reaction of 3-(2,4-dichlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazide (B42300) to create pyrazoline derivatives containing the 2,4-dichlorophenyl group. mdpi.com

The synthesis of butanediol (B1596017) derivatives bearing the 2,4-dichlorophenyl substituent often involves multi-step chemical reactions. ontosight.ai These can include the introduction of the dichlorophenyl group via reactions like Friedel-Crafts alkylation or by using organometallic reagents derived from 2,4-dichlorohalobenzenes. The synthesis of 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl]phenyl}-3-(2,6-dichlorophenyl)-thiourea demonstrates the construction of complex heterocyclic systems starting from a dichlorophenyl-containing building block. mdpi.com

Chiral Synthesis Approaches

The synthesis of enantiomerically pure furan derivatives is of great interest as these structures are key components of many natural products and bioactive compounds. benthamdirect.com Several strategies have been developed for the asymmetric synthesis of chiral furans.

Chemoenzymatic methods offer a powerful route to chiral furan building blocks. For example, the enantioselective reduction of 2-acetylfuran (B1664036) using Thermoanaerobium brockii alcohol dehydrogenase can produce the corresponding chiral alcohol with high enantiomeric excess. acs.orgacs.org This can be followed by kinetic resolution using lipases to further enhance optical purity. acs.org

Organocatalysis provides another versatile platform for chiral furan synthesis. A novel reaction using amino catalysis to react aldehydes with alkynyl-substituted enones produces chiral trisubstituted allenes, which can then be converted into chiral furan derivatives with excellent stereoselectivity. nih.gov Another sophisticated approach involves a central-to-axial chirality interconversion. anr.fr In this method, an enantioselective organocatalyzed reaction first establishes a stereocenter, which is then converted to axial chirality through an oxidative aromatization step, yielding atropisomeric 4-aryl-furans. anr.fr

Regioselective Synthesis of Polysubstituted Furans

Controlling the substitution pattern on the furan ring is a crucial aspect of furan chemistry. Various transition-metal-catalyzed reactions have been developed to achieve high regioselectivity in the synthesis of polysubstituted furans. acs.orgnih.gov

Gold Catalysis : A gold-catalyzed cascade cycloisomerization/ring-opening of allenyl ketones bearing a cyclopropyl (B3062369) moiety allows for modular and regioselective access to tri- or tetrasubstituted furans. acs.orgnih.gov This process involves a novel 1,2-gold carbene transfer. acs.orgnih.gov

Cobalt Catalysis : Cobalt(II) porphyrin complexes can catalyze the metalloradical cyclization of alkynes with α-diazocarbonyls. nih.gov This method produces polyfunctionalized furans with complete regioselectivity under mild conditions and demonstrates a high tolerance for various functional groups. nih.gov

Copper Catalysis : Copper(I) salts catalyze the reaction of (bis-alkynyl)methyl carboxylates to regioselectively yield highly substituted furans. acs.org The reaction is believed to proceed through a (2-furyl)carbene complex intermediate. acs.org

Titanium-Mediated Synthesis : In-situ generated titanium enolates from ketones and titanium tetraisopropoxide can react with α-chloroketones in a domino cross-coupling/cyclodehydration or aldol-addition/cyclocondensation to provide polysubstituted and fused furans with high regioselectivity. organic-chemistry.org This method offers a scalable alternative to traditional furan syntheses like the Feist–Bénary and Paal-Knorr reactions. organic-chemistry.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-furan-2-yl-4H-chromen-4-one
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one
4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide
1-(2,4-dichlorophenyl)-2-(2-nitrophenyl)ethanol
2,4-dichlorobenzaldehyde
3-chloro-3-phenyldiazirine
2-(aziridin-2-ylmethylene)malonate
3-(2,4-dichlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)methyl]phenyl}-3-(2,6-dichlorophenyl)-thiourea
2-acetylfuran

Chemical Reactivity and Mechanistic Transformations of 2 2,4 Dichlorophenyl Furan

Reactions of the Furan (B31954) Ring System

The furan ring is an aromatic heterocycle that is significantly more reactive than benzene (B151609) towards electrophiles due to the electron-donating nature of the oxygen atom. chemicalbook.com This increased reactivity also makes the furan ring susceptible to oxidation and reduction under various conditions.

Electrophilic Aromatic Substitution Patterns on the Furan Ring

In electrophilic substitution reactions, the incoming electrophile will preferentially attack the position that leads to the most stable carbocation intermediate. For 2-phenylfuran (B99556), electrophilic substitution tends to occur at the C5 position. This preference is attributed to the ability of the phenyl group to stabilize the positive charge in the intermediate through resonance. The stability of the carbocation intermediate is a key factor in determining the regioselectivity of the reaction. quora.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-(2,4-Dichlorophenyl)furan

Position of Electrophilic Attack Predicted Major/Minor Product Rationale
C5 Major The positive charge in the carbocation intermediate can be delocalized into the phenyl ring, providing significant resonance stabilization.

Oxidation Pathways of the Furan Moiety

The furan ring is sensitive to oxidizing agents, and the course of the oxidation is highly dependent on the oxidant and reaction conditions. Common oxidation pathways for furans can lead to ring-opened products or rearranged cyclic structures. For 2-phenylfuran, oxidation can result in the formation of phenylfuranones. The presence of the 2,4-dichlorophenyl group may influence the rate and selectivity of the oxidation.

One common oxidative pathway involves the formation of an endoperoxide intermediate, which can then rearrange to various products. For instance, the oxidation of some furan derivatives can yield butenolides or 1,4-dicarbonyl compounds. The specific products formed would depend on the specific oxidizing agent used, such as potassium permanganate, chromium trioxide, or singlet oxygen.

Reduction Reactions of the Furan Ring

The furan ring can be reduced to either a dihydrofuran or a tetrahydrofuran (B95107) derivative. Catalytic hydrogenation is a common method for the complete reduction of the furan ring. For instance, the reduction of 2-phenylfuran using palladium on carbon as a catalyst can yield dihydro derivatives.

Recent studies have also explored Brønsted acid-catalyzed reductions of furans using silanes as the reducing agent. acs.org This method has shown to be effective for the reduction of 2-aryl substituted furans. acs.org The reaction conditions, particularly the strength of the acid, can be tuned to selectively produce either the 2,5-dihydrofuran (B41785) or the fully saturated tetrahydrofuran. acs.org

Table 2: Potential Reduction Products of the Furan Ring in this compound

Product Reagents and Conditions
2-(2,4-Dichlorophenyl)tetrahydrofuran Catalytic hydrogenation (e.g., H₂, Pd/C)

Cycloaddition Reactions Involving the Furan Diene (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. askiitians.com However, furan is a relatively unreactive diene in such reactions due to its aromatic character. The reaction is often reversible and requires reactive dienophiles. zbaqchem.com The presence of substituents on the furan ring can influence its reactivity in Diels-Alder reactions. Electron-donating groups on the furan ring generally increase its reactivity, while electron-withdrawing groups decrease it. rsc.org

Given that the 2,4-dichlorophenyl group is electron-withdrawing, it is expected to decrease the reactivity of the furan ring in this compound towards Diels-Alder reactions compared to unsubstituted furan. The reaction would likely require a highly reactive dienophile and potentially elevated temperatures or catalysis to proceed efficiently.

Reactivity of the 2,4-Dichlorophenyl Substituent

The 2,4-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. Conversely, it is activated towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution on the Chlorinated Phenyl Ring (if mechanistically studied)

Nucleophilic aromatic substitution (SNA) on aryl halides is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the chlorine atoms). libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

Table 3: Potential Nucleophilic Aromatic Substitution on the 2,4-Dichlorophenyl Ring

Position of Substitution Potential Product Rationale

Derivatization Strategies for Enhancing Molecular Complexity

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecular architectures. Derivatization strategies often focus on leveraging the reactivity of the furan ring, particularly at the C5 position, to construct fused or linked heterocyclic systems and extended π-conjugated structures.

The incorporation of the this compound moiety into larger, hybrid heterocyclic systems is a key strategy for developing novel compounds with potential applications in medicinal and materials chemistry. This is often achieved by introducing functional groups onto the furan ring, which can then participate in cyclization or condensation reactions.

Pyrimidine (B1678525) and Triazolopyrimidine Systems: A prominent example involves the synthesis of pyrimidine derivatives. Although using a slightly different isomer, the principle is demonstrated by the reaction of 1-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one with thiourea (B124793) to form a thioxopyrimidine. This intermediate, 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol, serves as a versatile precursor for a variety of fused and substituted pyrimidines. researchgate.net For example, treatment with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazinylpyrimidine, which can be further cyclized to form triazolopyrimidine systems. researchgate.net

Table 1: Synthesis of Pyrimidine and Triazolopyrimidine Derivatives from an Aryl-Furan Precursor researchgate.net
Starting MaterialReagent(s)ProductReaction Type
4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiolHydrazine Hydrate4-(3,4-Dichlorophenyl)-2-hydrazinyl-6-(furan-2-yl)pyrimidineNucleophilic Substitution
4-(3,4-Dichlorophenyl)-2-hydrazinyl-6-(furan-2-yl)pyrimidineCarbon Disulfide, Pyridine7-(3,4-Dichlorophenyl)-5-(furan-2-yl) bu.edu.egijper.orgchemicalbook.comtriazolo[4,3-a]pyrimidine-3(2H)-thioneCyclization

Thiazole (B1198619) and Thiazolidinone Systems: The furan ring can be functionalized with an aldehyde group, which is a key intermediate for building thiazole-containing hybrids. The Knoevenagel condensation of a 5-aryl-2-furaldehyde with (4-furan-2-yl-thiazol-2-yl)-acetonitrile leads to the formation of complex acrylonitriles bearing multiple heterocyclic units. researchgate.net Similarly, derivatives of 5-(4-chlorophenyl)furan have been used to synthesize thiazolidinone compounds, which have been evaluated for their biological activities. nih.gov These syntheses typically involve the reaction of a 5-(aryl)furfural intermediate with a compound containing an active methylene (B1212753) group adjacent to a thiazolidinone ring. nih.gov

Table 2: Synthesis of Furan-Thiazole Hybrid Systems
Furan PrecursorReagentProduct ClassReaction TypeReference
5-Aryl-2-furaldehydes(4-Furan-2-yl-thiazol-2-yl)-acetonitrile3-(5-Arylfuran-2-yl)-2-(4-furan-2-yl-thiazol-2-yl)-acrylonitrilesKnoevenagel Condensation researchgate.net
5-(4-Chlorophenyl)furfuralRhodanine-3-acetic acid2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acidKnoevenagel Condensation nih.gov

Pyrazole (B372694) Systems: Pyrazole rings are commonly synthesized via the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine or its derivatives. mdpi.comnih.gov A chalcone (B49325) analogue, such as 1-(aryl)-3-(furan-2-yl)prop-2-en-1-one, can react with hydrazines to yield furan-substituted pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles. This strategy allows for the fusion of the furan and pyrazole heterocyclic systems.

The 2-arylfuran unit is an attractive building block for the creation of extended π-conjugated systems, which are of interest for applications in organic electronics. chemrxiv.org The combination of the electron-rich furan ring with other aromatic systems can lead to materials with desirable optical and electronic properties.

A general and powerful method for constructing such systems is through transition metal-catalyzed cross-coupling reactions. For instance, a furan-containing monomer can be halogenated and then subjected to polymerization reactions. A relevant strategy involves the palladium-catalyzed direct arylation polycondensation of a furylthiazole monomer. researchgate.net In this approach, a monomer containing both furan and thiazole rings undergoes C-H activation and coupling to form a fully conjugated polymer. This demonstrates how a furan core, once appropriately functionalized, can be systematically incorporated into a larger macromolecular structure, extending the π-conjugation along the polymer backbone. researchgate.net While not demonstrated specifically for this compound, this methodology is broadly applicable to aryl-furan derivatives.

Investigation of Reaction Intermediates and Transition States

Direct computational or experimental studies detailing the reaction intermediates and transition states for transformations of this compound are scarce. However, the mechanistic pathways can be understood by analogy to the well-studied reactivity of furan and its derivatives.

The most common reactions involving the aromatic furan ring are electrophilic aromatic substitutions. Furan is significantly more reactive than benzene in these reactions due to the electron-donating effect of the ring oxygen, which stabilizes the cationic intermediate. chemicalbook.com For a 2-substituted furan such as this compound, electrophilic attack occurs preferentially at the C5 position. pearson.comquora.com

The mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com

Formation of the Sigma Complex (Arenium Ion): The π-system of the furan ring acts as a nucleophile, attacking the electrophile (E⁺). This initial attack is the rate-determining step as it disrupts the aromaticity of the ring. Attack at the C5 position yields a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the C5 position, restoring the aromatic π-system and yielding the final substituted product.

The preference for C5 substitution can be explained by examining the stability of the intermediate carbocation. When the electrophile attacks the C5 position of this compound, the resulting positive charge is delocalized over three atoms, including the ring oxygen, leading to three significant resonance structures. quora.com This extensive delocalization provides substantial stabilization for the intermediate and the corresponding transition state. In contrast, attack at other positions (C3 or C4) results in intermediates with fewer resonance contributors and less effective charge delocalization, making these pathways energetically less favorable. chemicalbook.comquora.com Therefore, the transition state leading to the C5-substituted product is lower in energy, dictating the regioselectivity of the reaction.

Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Depth

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number and environment of hydrogen atoms, while the ¹³C NMR spectrum provides corresponding information for the carbon skeleton.

¹H NMR Analysis: The proton NMR spectrum of 2-(2,4-Dichlorophenyl)furan is expected to show distinct signals for the protons on the furan (B31954) ring and the dichlorophenyl ring. The furan protons, being in a heteroaromatic system, typically resonate in the downfield region. The dichlorophenyl group's protons will also appear in the aromatic region, with their chemical shifts and splitting patterns dictated by the positions of the chlorine atoms.

¹³C NMR Analysis: The carbon NMR spectrum provides direct information about the carbon framework. chemrxiv.org Each chemically non-equivalent carbon atom in this compound will produce a unique signal. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. Carbons attached to the oxygen of the furan ring and the chlorines of the phenyl ring are expected to show significant shifts.

Predicted NMR Data for this compound Below are the anticipated chemical shifts (δ) in ppm, predicted based on established substituent effects and data from analogous structures. The solvent is assumed to be CDCl₃.

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
3-H (Furan)~6.7dd~110
4-H (Furan)~6.5dd~112
5-H (Furan)~7.5dd~144
3'-H (Phenyl)~7.6d~132
5'-H (Phenyl)~7.3dd~128
6'-H (Phenyl)~7.4d~130
C2 (Furan)--~150
C5 (Furan)--~144
C1' (Phenyl)--~130
C2' (Phenyl)--~134
C4' (Phenyl)--~135

2D NMR experiments provide correlational data that is essential for assembling the molecular structure by mapping out the bonding framework and spatial relationships. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show cross-peaks between H-3 and H-4, and between H-4 and H-5 of the furan ring. Similarly, correlations would be observed between H-5' and H-6' on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This technique would be used to definitively assign each proton signal to its corresponding carbon in the furan and dichlorophenyl rings, confirming the assignments from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This is crucial for establishing the connectivity between the furan and dichlorophenyl rings. A key correlation would be expected between the furan proton H-3 and the phenyl carbon C-1', and between the phenyl proton H-3' and the furan carbon C-2, providing definitive evidence for the link between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can help to confirm the relative orientation of the two rings by showing through-space correlations, for example, between the furan proton H-3 and the phenyl proton H-3'.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental formula of the molecular ion, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₆Cl₂O), HRMS would confirm the molecular weight with a high degree of accuracy, validating its elemental composition. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern (M, M+2, M+4 peaks).

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for analyzing the compound within a complex mixture. restek.com The sample is first vaporized and passed through a GC column (e.g., an Rxi-624Sil MS column), which separates this compound from other components based on their boiling points and affinities for the column's stationary phase. restek.com As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded, allowing for positive identification.

While the acronym EIMS is sometimes used for Electrospray Ionization Mass Spectrometry, in the context of fragmentation analysis for small, volatile molecules like this compound, it more commonly refers to Electron Ionization Mass Spectrometry. Electron Ionization involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. libretexts.org The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information.

The mass spectrum would show a molecular ion peak (M⁺•) corresponding to the intact molecule. Key fragmentation pathways would likely involve the loss of a chlorine atom (-Cl), the loss of carbon monoxide (-CO) from the furan ring, and cleavage of the bond between the furan and phenyl rings. chemguide.co.uklibretexts.org

Predicted Key Fragments in the EI Mass Spectrum of this compound

Predicted m/zProposed Fragment IonFormula
212/214/216Molecular Ion [M]⁺•[C₁₀H₆Cl₂O]⁺•
184/186/188[M - CO]⁺•[C₉H₆Cl₂]⁺•
177/179[M - Cl]⁺[C₁₀H₆ClO]⁺
149/151[M - CO - Cl]⁺[C₉H₆Cl]⁺
145/147[C₆H₃Cl₂]⁺[C₆H₃Cl₂]⁺
113[C₆H₃Cl - H]⁺[C₆H₂Cl]⁺
67[Furan]⁺[C₄H₃O]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. While specific, complete experimental spectra for this compound are not widely published, a detailed vibrational analysis can be constructed by examining its constituent parts: the furan ring and the 2,4-dichlorophenyl group. The vibrational modes of a molecule are determined by the masses of its atoms and the strengths of the bonds connecting them, making these techniques excellent for identifying functional groups. mdpi.com

The furan moiety exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the furan ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net The C-O-C stretching modes, characteristic of the ether linkage within the furan ring, generally produce strong bands in the 1000-1200 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations also provide signature peaks for the furan ring system. researchgate.netnih.gov

The 2,4-dichlorophenyl group also contributes distinct vibrational signatures. Aromatic C-H stretching modes are found in the 3000-3100 cm⁻¹ region, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ range. The most characteristic vibrations for this group are those involving the carbon-chlorine bonds. The C-Cl stretching vibrations are typically observed as strong bands in the lower frequency "fingerprint" region, generally between 600 and 800 cm⁻¹. mdpi.com The exact position depends on the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
C-H StretchFuran Ring3100 - 3150Medium
C-H StretchPhenyl Ring3000 - 3100Medium
C=C StretchFuran & Phenyl Rings1450 - 1600Medium to Strong
C-O-C StretchFuran Ring1000 - 1200Strong
C-Cl StretchDichlorophenyl Group600 - 800Strong
C-H Out-of-Plane BendFuran & Phenyl Rings700 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. mdpi.com This technique is particularly sensitive to the presence of chromophores, which are functional groups containing valence electrons of low excitation energy, and is especially useful for studying conjugated π-electron systems. mdpi.com

The molecular structure of this compound contains two aromatic chromophores: the furan ring and the 2,4-dichlorophenyl ring. These two rings are connected by a single carbon-carbon bond, which allows for the extension of the π-conjugated system across the entire molecule. researchgate.net Conjugation, the overlap of p-orbitals across adjacent single and multiple bonds, delocalizes the π-electrons and reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurl-pesticides.eulcms.cz

The primary electronic transitions observable for this molecule are π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. dntb.gov.ua These transitions are characteristic of compounds with double bonds and aromatic systems and are typically associated with high molar absorptivity (ε) values. mdpi.com The oxygen atom in the furan ring also possesses non-bonding electron pairs (n electrons), making n → π* transitions theoretically possible. However, these transitions are generally much weaker (lower ε values) and are often obscured by the more intense π → π* absorption bands. superchroma.com.tw

A key principle of UV-Vis spectroscopy is that as the extent of conjugation in a molecule increases, the energy required for electronic excitation decreases. superchroma.com.twmalayajournal.org This results in the absorption of light at a longer wavelength, an effect known as a bathochromic or "red" shift. superchroma.com.tw Therefore, it is predicted that the maximum absorption wavelength (λmax) for this compound will occur at a significantly longer wavelength than that of isolated benzene (λmax ≈ 255 nm) or furan (λmax ≈ 208 nm). dntb.gov.uagcms.cz The extended conjugation between the two rings creates a larger, more delocalized π-electron system, which is more easily excited by lower-energy (longer wavelength) radiation.

Table 2: Principles of UV-Vis Spectroscopy for this compound

ConceptDescriptionRelevance to this compound
Electronic Transition Excitation of an electron from a ground state orbital (HOMO) to an excited state orbital (LUMO).The primary observable transitions are intense π → π* absorptions due to the aromatic system.
Chromophore A part of a molecule responsible for its color by absorbing light.Both the furan and dichlorophenyl rings act as chromophores.
Conjugation Overlapping p-orbitals across alternating single and multiple bonds, leading to electron delocalization.The π-systems of the furan and dichlorophenyl rings are conjugated, creating a larger delocalized system.
Bathochromic Shift A shift of the absorption maximum (λmax) to a longer wavelength.The extended conjugation is expected to cause a significant bathochromic shift compared to isolated furan or dichlorobenzene.
Hyperchromic Effect An increase in the molar absorptivity (ε), indicating a higher probability of the electronic transition.The allowed π → π* transition in this conjugated system is expected to have a high molar absorptivity.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice. researchgate.net While the specific crystal structure of this compound has not been reported in the searched literature, its solid-state geometry can be reliably predicted by analyzing the crystal structures of closely related compounds.

From analogues containing both furan and substituted phenyl rings, it is anticipated that this compound would crystallize in a common, relatively low-symmetry system, such as monoclinic, with a space group like P2₁/c or P2₁/n. researchgate.netmdpi.comsuperchroma.com.tw

Key intramolecular features can also be predicted. The furan and 2,4-dichlorophenyl rings are themselves expected to be largely planar. However, a crucial geometric parameter is the dihedral angle between the plane of the furan ring and the plane of the dichlorophenyl ring. Due to steric hindrance, particularly between the ortho-chlorine atom on the phenyl ring and the adjacent hydrogen atom on the furan ring, a coplanar arrangement of the two rings is highly unlikely. Crystal structures of similar 2-phenylfuran (B99556) derivatives consistently show a significant twist between the aromatic rings. researchgate.netmdpi.com This dihedral angle is a result of the balance between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing effect of steric repulsion (which favors a twisted conformation).

The packing of molecules in the crystal lattice would be governed by weak intermolecular forces. These could include π-π stacking interactions between the aromatic faces of adjacent furan or phenyl rings and weak C-H···Cl or C-H···O hydrogen bonds, which collectively stabilize the three-dimensional crystal structure. mdpi.commalayajournal.org

Table 3: Crystallographic Data of Structurally Related Compounds

Compound NameCrystal SystemSpace GroupKey Geometric Feature
2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile mdpi.comsuperchroma.com.twMonoclinicP2₁/cContains a 2,4-dichlorophenyl group attached to a heterocycle, providing data on typical bond lengths and packing.
Furan-2,5-diylbis((4-chlorophenyl)methanol) researchgate.netMonoclinicP2₁/nDihedral angles between furan and chlorophenyl rings are large (79.7° and 69.5°), indicating a non-planar structure.
2,5-Bis[(4-fluorophenyl)iminomethyl]furan mdpi.commalayajournal.orgMonoclinicC2/cThe plane of the fluorophenyl ring is tipped out of the furan ring plane by 34.38°.

Hyphenated Analytical Techniques in Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical analysis. They provide the capability to separate complex mixtures and identify the individual components with high sensitivity and specificity.

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy directly combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled structure elucidation power of NMR spectroscopy. mdpi.com While no specific studies utilizing LC-NMR for the analysis of this compound are noted in the searched literature, the technique is exceptionally well-suited for its analysis within complex matrices, such as in monitoring chemical reactions, analyzing formulations, or identifying metabolites and degradation products.

In a typical LC-NMR application, the sample mixture is first separated on an HPLC column. The eluent from the column is then transferred to the NMR spectrometer's flow cell for analysis. This can be done in an "on-flow" mode for strong signals or, more commonly, in a "stop-flow" mode. In stop-flow mode, the chromatographic flow is paused when a peak of interest is in the detector, allowing for the acquisition of more sensitive, long-duration NMR experiments (including 2D NMR) on the isolated component. mdpi.com This approach enables the unambiguous structural confirmation of this compound and the identification of unknown impurities or related substances in a mixture without the need for laborious offline purification and isolation.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem counterpart (LC-MS/MS) are benchmark techniques for the highly sensitive and selective detection and quantification of organic compounds in complex mixtures. nih.gov LC-MS is frequently used for the analysis of furan derivatives, particularly in the context of food safety and metabolic studies. qub.ac.uknih.gov

For the analysis of this compound, a reverse-phase HPLC method would be developed to achieve chromatographic separation from other components in the sample matrix. The eluent would be directed into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrometer provides two critical pieces of information: the molecular weight of the compound, identified from its molecular ion peak (e.g., [M+H]⁺), and its structural fingerprint. The characteristic isotopic pattern of the two chlorine atoms would provide a clear signature for the molecule. For trace-level quantification and unambiguous confirmation, tandem mass spectrometry (LC-MS/MS) is employed. In this mode, the molecular ion of the target compound is selected and fragmented to produce a unique pattern of daughter ions. By monitoring specific parent-to-daughter ion transitions (Selected Reaction Monitoring, SRM), exceptional selectivity and sensitivity can be achieved, allowing for reliable quantification even at very low concentrations. usda.gov

Effective sample preparation is crucial for accurate trace analysis, and Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free technique for extracting and concentrating analytes from a wide range of samples. mdpi.comnih.gov SPME is particularly effective for volatile and semi-volatile compounds like furan and its derivatives and has been successfully applied to their analysis in food and biological matrices. researchgate.netmdpi.comkoreascience.kr

The SPME process involves exposing a fused silica (B1680970) fiber, coated with a specific polymeric stationary phase, to a sample. nih.gov For this compound, a fiber with a coating such as Carboxen/Polydimethylsiloxane (CAR/PDMS) would likely be effective. mdpi.comkoreascience.kr The fiber could be placed in the headspace above a solid or liquid sample, allowing the volatile analyte to adsorb onto the fiber. After an equilibrium period, the fiber is withdrawn and directly inserted into the hot injection port of a gas chromatograph (GC). The trapped analyte is thermally desorbed from the fiber onto the GC column for separation and subsequent detection, typically by mass spectrometry (GC-MS). This single-step procedure integrates sampling, extraction, and concentration, minimizing sample handling and solvent use while improving detection limits. nih.gov

Table 4: Overview of Hyphenated Techniques for the Analysis of this compound

TechniquePrinciplePrimary ApplicationAdvantages
LC-NMR Couples HPLC separation with NMR detection.Unambiguous structure elucidation of components in complex mixtures.Provides complete structural information without prior isolation; ideal for identifying unknown impurities. mdpi.com
LC-MS/MS Couples HPLC separation with tandem mass spectrometry detection.Highly sensitive and selective quantification of target compounds.Exceptional sensitivity (trace analysis), high specificity via SRM, molecular weight information. nih.govqub.ac.uk
SPME-GC-MS SPME for sample extraction/concentration, followed by GC-MS analysis.Trace analysis of volatile/semi-volatile compounds in complex matrices.Solvent-free, simple, integrates extraction and concentration, high sensitivity for volatile analytes. mdpi.comkoreascience.kr

Electrochemical Methods for Redox Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful techniques for characterizing the redox properties of molecules like this compound. These methods provide valuable insights into the oxidation and reduction potentials of the compound, the stability of the resulting radical ions, and the kinetics of electron transfer processes. While direct experimental data on the electrochemical behavior of this compound is not extensively available in the public domain, a detailed understanding can be inferred from studies on analogous compounds, such as other aryl-substituted furans.

The electrochemical activity of this compound is expected to be centered on the furan ring, which can undergo both oxidation and reduction. The presence of the 2,4-dichlorophenyl substituent significantly influences these redox processes through its electronic effects.

Oxidation Behavior

The oxidation of 2-arylfurans typically involves the removal of an electron from the π-system of the furan ring, leading to the formation of a radical cation. The potential at which this oxidation occurs is a key parameter that reflects the electron-donating or -withdrawing nature of the substituents on both the furan and the aryl rings.

In the case of this compound, the two chlorine atoms on the phenyl ring act as electron-withdrawing groups. This inductive effect reduces the electron density of the furan ring, making it more difficult to oxidize compared to unsubstituted 2-phenylfuran. Consequently, the oxidation potential of this compound is expected to be shifted to more positive values.

Research on related compounds, such as 2,4-diarylfurans, has shown that they undergo electrochemical oxidation to form various products, including dimeric butenolides, through a process involving the formation of furanoxy radicals. The initial oxidation step is often an irreversible or quasi-reversible process, indicating that the resulting radical cation is reactive and undergoes subsequent chemical reactions.

Reduction Behavior

The reduction of 2-arylfurans involves the addition of an electron to the π-system, forming a radical anion. The potential at which this occurs is also influenced by the electronic nature of the substituents. The electron-withdrawing character of the dichlorophenyl group is expected to stabilize the resulting radical anion, thereby making the reduction of this compound easier compared to 2-phenylfuran. This would be reflected in a less negative reduction potential.

The stability of the generated radical anion is a crucial factor in the reversibility of the reduction process observed in cyclic voltammetry. Highly reactive radical anions will quickly undergo further reactions, leading to an irreversible reduction wave.

Influence of the 2,4-Dichlorophenyl Substituent

The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on a reaction center. For chlorine, the σ value is positive, indicating its electron-withdrawing nature. This effect is primarily inductive and leads to a general trend where chloro-substituted aromatic compounds are harder to oxidize and easier to reduce than their non-halogenated counterparts.

Anticipated Cyclic Voltammetry Data

Based on the principles of physical organic chemistry and data from related compounds, a hypothetical comparison of the redox potentials of 2-phenylfuran and this compound can be constructed. The following interactive table illustrates the expected shifts in oxidation and reduction potentials.

CompoundExpected Oxidation Potential (Epa vs. Ag/Ag+)Expected Reduction Potential (Epc vs. Ag/Ag+)
2-Phenylfuran~ +1.5 V~ -2.5 V
This compound> +1.5 V> -2.5 V (less negative)

Note: These are estimated values for illustrative purposes and are not based on direct experimental measurements for this compound. The actual potentials would depend on the specific experimental conditions, including the solvent, supporting electrolyte, and electrode material.

Computational Chemistry and Theoretical Investigations of 2 2,4 Dichlorophenyl Furan

Density Functional Theory (DFT) Calculations for Ground State Propertiesresearchgate.netmdpi.comcmu.edunih.govresearchgate.net

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. mdpi.comcmu.edu For 2-(2,4-Dichlorophenyl)furan, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with various basis sets, are employed to predict its ground state properties. researchgate.netnih.govresearchgate.net These theoretical studies provide valuable insights that complement experimental findings.

Geometry Optimization and Structural Parameters (Bond Lengths, Angles, Dihedral Angles)orientjchem.orgresearchgate.netresearchgate.net

The initial step in computational analysis involves geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. For this compound, this process reveals the most stable arrangement of its atoms. The resulting structural parameters, such as bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional picture of the molecule.

Table 1: Selected Optimized Structural Parameters for this compound (Theoretical) Note: The following data is illustrative, based on typical values for dichlorophenyl and furan (B31954) moieties from DFT calculations.

ParameterBond/AngleValue (Å or °)
Bond Length C-C (phenyl)~1.39 Å
C-Cl (phenyl)~1.74 Å
C-C (furan)~1.37 - 1.43 Å
C-O (furan)~1.36 Å
C-C (inter-ring)~1.47 Å
Bond Angle C-C-C (phenyl)~120°
C-C-Cl (phenyl)~119° - 121°
C-O-C (furan)~106°
Dihedral Angle Phenyl-Furan~20° - 40°

Vibrational Spectra Prediction and Comparison with Experimental Datanih.govresearchgate.netijastems.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. These theoretical spectra are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental results. nih.gov

For this compound, the predicted spectrum would show characteristic bands corresponding to:

C-H stretching from both the phenyl and furan rings, typically appearing above 3000 cm⁻¹. ijastems.org

C=C aromatic stretching vibrations within the two rings, generally found in the 1400-1600 cm⁻¹ region.

C-Cl stretching modes associated with the dichlorophenyl group, expected in the 600-800 cm⁻¹ range. orientjchem.orgijastems.org

Furan ring breathing and other characteristic ring vibrations.

The close agreement between scaled theoretical frequencies and experimentally observed bands confirms the accuracy of the optimized molecular structure and aids in the definitive assignment of vibrational modes. researchgate.net

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
ν(C-H)3150 - 3050Aromatic C-H stretching
ν(C=C)1600 - 1450Phenyl & Furan ring stretching
δ(C-H)1300 - 1000In-plane C-H bending
ν(C-O-C)1250Asymmetric furan C-O-C stretching
ν(C-Cl)780, 690C-Cl stretching

Electronic Structure Analysis (HOMO-LUMO Energies and Gaps)nih.govorientjchem.orgresearchgate.netajchem-a.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. researchgate.netajchem-a.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor.

In this compound, the HOMO is typically localized over the more electron-rich furan ring, while the LUMO may be distributed across the entire π-conjugated system, including the dichlorophenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive.

Table 3: Frontier Molecular Orbital Properties of this compound (Theoretical)

PropertyValue (eV)
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.8 eV
Energy Gap (ΔE)~ 4.7 eV

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sitesorientjchem.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack.

For this compound, the MEP analysis is expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the furan ring and, to a lesser extent, the chlorine atoms. These are the primary sites for electrophilic attack. researchgate.netajchem-a.com

Positive Potential (Blue): Localized on the hydrogen atoms of both rings, indicating these are potential sites for nucleophilic interaction.

The MEP surface provides a clear, intuitive map of the molecule's reactive sites. researchgate.net

Nonlinear Optical (NLO) Propertiesfrontiersin.orgnih.govmalayajournal.org

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and telecommunications. malayajournal.org DFT calculations are used to compute key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). orientjchem.org

The presence of the electron-donating furan ring and the electron-withdrawing dichlorophenyl group can create an intramolecular charge transfer system, enhancing the molecule's NLO response. The calculated hyperpolarizability value is often compared to that of a standard NLO material like urea (B33335) to assess its potential. malayajournal.org

Table 4: Calculated NLO Properties for this compound

ParameterUnitCalculated Value
Dipole Moment (μ)Debye~ 2.0 - 3.5
Mean Polarizability (α)10⁻²⁴ esu~ 20 - 25
First Hyperpolarizability (β₀)10⁻³⁰ esuVaries significantly with conformation

Natural Bond Orbital (NBO) Analysisacadpubl.eutaylorandfrancis.comwisc.edunih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge delocalization. taylorandfrancis.comnih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). acadpubl.eu

For this compound, NBO analysis reveals significant hyperconjugative interactions that contribute to the molecule's stability. Key interactions include:

Delocalization of π-electrons from the furan ring to the antibonding π* orbitals of the phenyl ring (π → π*).

Interactions involving the lone pairs (n) of the oxygen and chlorine atoms with adjacent antibonding orbitals (n → σ* or n → π*).

These charge transfer events lead to the delocalization of electron density across the molecular framework, which is a crucial factor in determining the molecule's electronic and reactive properties. researchgate.netresearchgate.net

Table 5: Major NBO Interactions and Stabilization Energies E(2) (Illustrative)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O (furan)π(C-C) (furan)High
π(C-C) (furan)π(C-C) (phenyl)Moderate
LP(2) Clσ(C-C) (phenyl)Low-Moderate
π(C-C) (phenyl)π(C-C) (furan)Moderate

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. rsc.orgrsc.org It is particularly effective for predicting optical properties, such as UV-Vis absorption spectra, by calculating the energies of vertical transitions from the ground state to various excited states. mdpi.comresearchgate.net For a molecule like this compound, TD-DFT can elucidate how its structure influences its interaction with light.

The electronic transitions are primarily governed by the promotion of electrons from occupied molecular orbitals to unoccupied ones. The most significant of these are typically the transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The calculated transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, while the oscillator strength (f) values indicate the probability of these transitions occurring. researchgate.net

A hypothetical TD-DFT calculation for this compound would yield data similar to the table below, which illustrates the type of information obtained from such a study.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S14.103020.55HOMO -> LUMO (95%)
S24.552720.12HOMO-1 -> LUMO (88%)
S34.982490.08HOMO -> LUMO+1 (91%)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and stability. nih.gov For this compound, which has a rotational degree of freedom around the single bond connecting the furan and dichlorophenyl rings, MD simulations can map the conformational landscape and determine the most stable orientations. tandfonline.com

An MD simulation tracks the trajectory of atoms over time by solving Newton's equations of motion. nih.gov The simulation would reveal the distribution of the dihedral angle between the two rings, identifying low-energy conformers. For biphenyl-like systems, the planarity is a balance between the stabilizing effect of π-conjugation (favoring a planar structure) and the destabilizing steric hindrance between ortho substituents (favoring a twisted structure). ic.ac.uk In this compound, the chlorine atom at the ortho position of the phenyl ring would create significant steric clash with the furan ring, likely resulting in a non-planar, twisted ground-state conformation.

By analyzing the simulation trajectory, one can calculate properties like the Root Mean Square Deviation (RMSD) to assess structural stability over time and identify dominant conformational states. nih.gov Studies on furan-flanked diketopyrrolopyroles have used MD to understand molecular packing and conformation on surfaces, a similar approach could be applied to this compound to understand its behavior in condensed phases or at interfaces. youtube.com

Quantum Chemical Descriptors and Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of molecules through various descriptors. researchgate.netnih.gov These indices help in understanding the molecule's stability, reactivity, and the nature of its interactions. For this compound, these descriptors can predict its behavior in chemical reactions.

Key global reactivity indices include:

HOMO and LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Ionization Potential (I) and Electron Affinity (A): Calculated as I ≈ -E(HOMO) and A ≈ -E(LUMO), they measure the energy required to remove an electron and the energy released upon gaining an electron, respectively.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Harder molecules are less reactive. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.gov

Local reactivity is described by Fukui functions , which identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. semanticscholar.org For this compound, one would expect the furan ring to be susceptible to electrophilic attack, with the specific positions guided by the calculated Fukui indices. researchgate.net

DescriptorDefinitionCalculated Value (a.u.)Interpretation
E(HOMO)--0.25Electron-donating ability
E(LUMO)--0.05Electron-accepting ability
Energy Gap (ΔE)E(LUMO) - E(HOMO)0.20Chemical stability/reactivity
Electronegativity (χ)-(E(HOMO)+E(LUMO))/20.15Electron-attracting tendency
Chemical Hardness (η)(E(LUMO)-E(HOMO))/20.10Resistance to charge transfer
Electrophilicity (ω)μ²/2η0.1125Global electrophilic nature

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions (Mechanistic Binding Mode Analysis)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For this compound, docking studies could reveal potential biological targets and detail the specific interactions that stabilize the ligand-receptor complex. thesciencein.orgnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the binding affinity of different poses. The results can identify key interactions, such as:

Hydrogen bonds: Potentially between the furan oxygen and polar residues in the binding site.

Hydrophobic interactions: Involving the dichlorophenyl and furan rings with nonpolar residues.

Halogen bonds: The chlorine atoms could act as halogen bond donors, interacting with electron-rich atoms in the protein.

π-π stacking: Between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Studies on other furan-based inhibitors have successfully used docking to understand binding modes. For instance, furan-based peptides were docked into the 20S proteasome to investigate their inhibitory mechanism. nih.gov Similarly, docking studies on dichlorophenyl-containing compounds have helped rationalize their biological activities. researchgate.net A docking simulation for this compound against a hypothetical kinase target might reveal interactions like those detailed in the table below.

Interaction TypeLigand Atom/GroupReceptor ResidueDistance (Å)
Hydrogen BondFuran OxygenLYS 78 (Backbone NH)2.9
π-π StackingDichlorophenyl RingPHE 1453.8
HydrophobicFuran RingLEU 132, VAL 65-
Halogen BondChlorine (C4)ASP 144 (Backbone C=O)3.1

Pharmacophore Modeling for Ligand Design Principles

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. creative-biolabs.com A pharmacophore model is an abstract 3D representation of these features, which typically include hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and charged centers.

When the 3D structure of the biological target is unknown, but a set of active ligands is available, ligand-based pharmacophore modeling can be employed. rsc.orgimtm.cz This approach involves superimposing a set of structurally diverse but functionally similar molecules to identify common chemical features responsible for their activity. researchgate.net

To generate a pharmacophore model for a target where this compound is a known active ligand, one would need several other active molecules. The process would involve:

Conformational analysis of all active molecules to generate a representative set of 3D structures.

Feature identification for each molecule (e.g., furan ring as a hydrophobic and hydrogen bond accepting feature, dichlorophenyl ring as a hydrophobic/aromatic feature).

Molecular alignment to superimpose the molecules based on these common features.

Model generation and validation, resulting in a 3D arrangement of features that is crucial for biological activity. nih.gov This model can then be used to screen large compound libraries for new potential hits. youtube.com

When the 3D structure of the target protein, preferably co-crystallized with a ligand, is available, a structure-based pharmacophore model can be derived. nih.gov This method directly maps the key interaction points within the binding site. acs.orgresearchgate.net

If a crystal structure of a protein in complex with this compound were available, a pharmacophore model could be generated by identifying all complementary features in the binding pocket. unistra.fr For example:

A hydrophobic feature would be placed corresponding to the location of the dichlorophenyl ring.

A hydrogen bond acceptor feature would be defined based on the interaction of the furan oxygen with a donor group in the protein.

An aromatic feature would map the location of the furan or phenyl ring if it engages in π-stacking.

This structure-based model provides a more accurate and targeted filter for virtual screening, as it is based on experimentally observed interactions. creative-biolabs.com

Mechanistic Investigations of Biological Target Interactions Fundamental Studies

Enzyme Inhibition Mechanism Studies (e.g., Urease, GlcN-6-P synthase, SARS-CoV-2 Mpro)

Derivatives of 2-(2,4-Dichlorophenyl)furan have been investigated as inhibitors of several key enzymes implicated in human disease. The mechanisms of inhibition often involve direct interaction with the enzyme's active site, disrupting the catalytic cycle.

Urease: Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov Its activity is a significant virulence factor for bacteria like Helicobacter pylori. Furan (B31954) chalcone (B49325) derivatives, which incorporate the 2-(substituted-phenyl)furan scaffold, have been identified as potent urease inhibitors. For instance, a derivative featuring a 2,4-dichloro substitution on the phenyl ring demonstrated significant inhibitory activity. researchgate.net Molecular docking studies suggest that these compounds act by binding within the active site of the enzyme. The mechanism involves the coordination of the chalcone's α,β-unsaturated keto group with the nickel ions in the urease active site, alongside interactions with key amino acid residues, which effectively blocks substrate access and catalysis. researchgate.net The inhibition is typically non-competitive or mixed-type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

GlcN-6-P synthase: Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthesis pathway, making it an attractive target for antimicrobial agents. orientjchem.orgumin.ac.jpresearchgate.net While direct studies on this compound are limited, various heterocyclic compounds, including furan derivatives, have been explored as potential inhibitors. orientjchem.orgumin.ac.jp The general mechanism for inhibitors of this enzyme involves targeting one of its two catalytic domains: the N-terminal glutamine-binding domain or the C-terminal sugar-phosphate isomerizing domain. researchgate.netharvard.edu Molecular docking simulations of some furan-based inhibitors suggest they bind to the isomerizing active site, forming interactions with residues such as Ala602, Ser349, and Thr302, thereby preventing the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate. orientjchem.org

SARS-CoV-2 Mpro: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a prime target for antiviral drug development. ijabbr.comijabbr.com Mpro functions as a homodimer and possesses a Cys145-His41 catalytic dyad in its active site. ijabbr.comeubopen.org Inhibitors of Mpro, which can include scaffolds containing dichlorophenyl groups, typically function by either non-covalently occupying the active site or by forming a covalent bond with the catalytic cysteine (Cys145). ijabbr.comdomainex.co.uk This binding prevents the protease from cleaving the viral polyproteins into their functional units, thereby halting the viral life cycle. domainex.co.uk

Protein Binding Studies and Interaction Modes (e.g., Hydrogen Bonding, π-Stacking)

The binding affinity of this compound derivatives to their protein targets is dictated by a combination of non-covalent interactions. Molecular docking studies have been instrumental in elucidating these interaction modes.

For urease inhibitors based on the furan chalcone scaffold, the binding is stabilized by a network of interactions within the enzyme's active site. Key interactions include:

Hydrogen Bonding: The oxygen atom of the furan ring can act as a hydrogen bond acceptor, forming interactions with nearby amino acid residues.

π-Stacking and Hydrophobic Interactions: The aromatic furan and dichlorophenyl rings are crucial for establishing hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as phenylalanine and tyrosine. nih.gov Theoretical studies on furan dimers confirm their ability to engage in both C–H⋯O hydrogen bonds and stacking interactions. springernature.com The dichlorophenyl moiety, in particular, fits into hydrophobic pockets, with the chlorine atoms often forming halogen bonds or other favorable electrostatic interactions.

In molecular docking studies of a furan-based peptide with the 20S proteasome, the furan motif was shown to be involved in the binding, although the distance to the catalytic threonine residue was too great for covalent bond formation, suggesting a non-covalent binding mode stabilized by these types of interactions. researchgate.net

Table 1: Predicted Binding Interactions of a 1-phenyl-3-[5-(2',4'-dichlorophenyl)-2-furyl]-2-propen-1-one with Urease Active Site Residues
Interacting ResidueInteraction TypeMoiety Involved
HIS593Pi-Pi Stacking2,4-Dichlorophenyl Ring
ARG439Hydrogen BondCarbonyl Oxygen
ALA440Hydrogen BondCarbonyl Oxygen
Nickel Ions (Ni1/Ni2)Coordination/HydrophobicFuran Ring / Phenyl Ring
CYS592Hydrophobic2,4-Dichlorophenyl Ring

Note: This table is a representative summary based on findings for related furan chalcone derivatives.

Structure-Activity Relationship (SAR) at a Mechanistic Level

Structure-activity relationship (SAR) studies are vital for understanding how specific structural features of an inhibitor influence its interaction with a biological target.

The substitution pattern on the phenyl ring of 2-phenylfuran (B99556) derivatives has a profound impact on their biological activity. Specifically, the presence and position of halogen atoms, such as chlorine, are critical for binding affinity.

In a study of furan chalcone analogues as urease inhibitors, compounds with dichloro-substitution on the phenyl ring were among the most potent. researchgate.net The activity varied significantly with the position of the chlorine atoms. For example, the 2,5-dichloro substituted analogue (IC₅₀ = 16.13 µM) was more active than the 3,4-dichloro (IC₅₀ = 21.05 µM) and the 2,4-dichloro (IC₅₀ = 33.96 µM) analogues. researchgate.net In contrast, the 3,5-dichloro analogue was inactive. researchgate.net This highlights that the 2,4- and 2,5-substitution patterns provide a favorable geometry for interaction with the hydrophobic pocket of the urease active site. The electron-withdrawing nature of the chlorine atoms also modulates the electronic properties of the ring, which can influence binding. researchgate.net

Table 2: Influence of Phenyl Ring Substitution on Urease Inhibitory Activity of Furan Chalcone Derivatives
Compound Analogue (Substitution on Phenyl Ring)IC₅₀ (µM)
2,5-Dichloro16.13 ± 2.45
2-Chloro18.75 ± 0.85
3,4-Dichloro21.05 ± 3.52
2,4-Dichloro 33.96 ± 9.61
4-Chloro44.43 ± 6.91
4-Nitro52.64 ± 8.52
3,5-DichloroInactive
UnsubstitutedInactive

Data sourced from a study on 1-phenyl-3-[5-(aryl)-2-furyl]-2-propen-1-one derivatives. researchgate.net

The furan ring is a privileged scaffold in medicinal chemistry, serving several roles in molecular recognition. nih.gov Its aromatic and electron-rich nature allows it to participate in π-π stacking and other electronic interactions with protein targets. nih.gov The oxygen atom in the furan ring is a key feature; it can act as a hydrogen bond acceptor, helping to anchor the ligand in the correct orientation within a binding site. Furthermore, the furan ring acts as a rigid linker, positioning the pharmacologically important substituents (such as the 2,4-dichlorophenyl group) for optimal interaction with their respective sub-pockets in the target protein. harvard.edu The slight modification in the substitution pattern on the furan nucleus can lead to noticeable changes in biological activity.

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, as enzymes and receptors are themselves chiral environments. researchgate.net The compound this compound is achiral. However, many of its biologically active derivatives, such as those resulting from modifications to the furan ring or the addition of side chains, can possess one or more chiral centers.

For such chiral derivatives, different stereoisomers can exhibit vastly different biological activities. This is because only one isomer may have the correct three-dimensional arrangement of functional groups to bind effectively to the target protein's active or allosteric site. Studies on other chiral furan-containing compounds have demonstrated this principle. For example, in a series of chiral 2(5H)-furanone derivatives, the biological activity was found to be dependent on the stereochemistry. orientjchem.org Similarly, for isomers of the natural product 3-Br-acivicin, only those with the natural (5S, αS) configuration showed significant antiplasmodial activity, suggesting that uptake and/or target binding is highly stereoselective. researchgate.net While specific studies on the stereochemical influence of this compound derivatives were not found, these examples underscore the critical importance of considering stereochemistry in the design and evaluation of any chiral analogue.

Biophysical Characterization of Molecular Interactions (e.g., Thermal Shift Assays)

Biophysical techniques are essential for confirming direct binding between a compound and its target protein and for quantifying the interaction. The thermal shift assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a powerful and widely used method for this purpose.

The principle of TSA is that the binding of a ligand to a protein generally increases the protein's thermal stability. The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. ijabbr.comijabbr.com As the temperature is gradually increased, the protein denatures, exposing its hydrophobic core, which causes an increase in fluorescence. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tₘ).

When a stabilizing ligand like this compound binds to its target, it forms favorable interactions that must be broken for the protein to unfold, thus requiring more thermal energy. This results in a positive shift in the measured Tₘ (a ΔTₘ). The magnitude of this shift (ΔTₘ) is generally proportional to the binding affinity of the ligand. TSA is a high-throughput method that can be used to screen compound libraries for hits, validate target engagement, and optimize buffer conditions for protein stability.

Table 3: Representative Data from a Thermal Shift Assay for a Target Protein with a this compound-based Inhibitor
ConditionMelting Temperature (Tₘ) in °CShift (ΔTₘ) in °CInterpretation
Protein alone (Apo)42.5-Baseline stability
Protein + DMSO (Vehicle)42.4-0.1No significant effect
Protein + Inhibitor (10 µM)48.9+6.5Strong stabilization (Binding)
Protein + Non-binding compound42.6+0.1No significant interaction

Note: This is a hypothetical data table illustrating the expected outcome of a TSA experiment to demonstrate ligand binding.

Environmental Degradation Pathways and Mechanistic Studies of Halogenated Furans

Photolytic Degradation Mechanisms and Products

Photochemical transformation is a crucial process affecting the fate of chlorinated aromatic pollutants residing in water, air, and on soil surfaces. tandfonline.comtandfonline.com For compounds like 2-(2,4-Dichlorophenyl)furan, exposure to solar ultraviolet (UV) radiation can initiate degradation reactions, breaking down the molecule into various products. The mechanisms of photolytic degradation can involve direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which involves photosensitizers.

The primary photochemical reaction for many chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine (C-Cl) bond. When this compound absorbs UV radiation, the energy can become localized in a C-Cl bond, causing it to break homolytically. This process results in the formation of a dichlorophenylfuran radical and a chlorine radical.

This initial step is often a reductive dechlorination, where the aryl radical subsequently abstracts a hydrogen atom from the surrounding medium (e.g., water, organic matter) to form a less chlorinated furan (B31954) derivative, such as 2-(4-chlorophenyl)furan (B2656800) or 2-(2-chlorophenyl)furan. nih.gov Stepwise dechlorination can continue, eventually leading to the formation of the non-chlorinated parent compound, 2-phenylfuran (B99556), and subsequently other degradation products. The degradation rate of polychlorinated dibenzofurans (PCDFs) via direct photolysis has been observed to be faster than that of similarly structured polychlorinated dibenzo-p-dioxins (PCDDs).

Table 1: Potential Products from Homolytic Fission of this compound This table is illustrative and based on established pathways for chlorinated aromatics.

Initial Compound Primary Fission Products (Radicals) Subsequent Products (after H abstraction)
This compound 2-(4-chloro-2-radical-phenyl)furan + Cl• 2-(4-Chlorophenyl)furan
This compound 2-(2-chloro-4-radical-phenyl)furan + Cl• 2-(2-Chlorophenyl)furan

Indirect photolysis plays a significant role in the degradation of environmental contaminants. This process is mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radical anions (O₂•⁻). nih.gov These ROS are generated when natural photosensitizers present in the environment (e.g., humic acids, dissolved organic matter) absorb sunlight and transfer the energy to molecular oxygen. copernicus.org

Once formed, these highly reactive species can attack the this compound molecule.

Hydroxyl Radicals (•OH) : These are powerful, non-selective oxidants that can react with the aromatic rings of the compound. indexcopernicus.com The reaction can proceed via addition to the furan or dichlorophenyl ring, leading to the formation of hydroxylated intermediates. These intermediates are often less stable and can undergo further reactions, including ring cleavage.

Singlet Oxygen (¹O₂) : This species can react with the electron-rich furan ring, which contains double bonds, potentially leading to the formation of endoperoxides. These intermediates can then break down, contributing to the cleavage of the furan ring. nih.govcopernicus.org

The presence of ROS can significantly accelerate the degradation of chlorinated organic compounds beyond what is achieved by direct photolysis alone, leading to more complete mineralization into carbon dioxide, water, and inorganic chlorides. indexcopernicus.com

Microbial and Enzymatic Degradation Pathways

Microorganisms, including bacteria and fungi, have evolved diverse metabolic pathways to degrade a wide range of organic compounds, including halogenated aromatics. researchgate.netnih.goveurochlor.org The biodegradation of compounds like this compound involves a series of enzymatic reactions that can ultimately mineralize the compound or transform it into less harmful substances.

The ability of microorganisms to degrade persistent organic pollutants is the foundation of bioremediation, a cost-effective and environmentally sustainable technology for cleaning up contaminated sites. neptjournal.comnih.gov Numerous bacterial and fungal strains capable of degrading chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), chlorophenols, and PCDDs/PCDFs, have been isolated and studied. researchgate.netmdpi.com

Microorganisms can utilize these compounds through two main strategies:

Metabolism : Some microbes can use chlorinated compounds as a sole source of carbon and energy. This is more common for less chlorinated molecules. nih.gov

Cometabolism : More often, the degradation of highly chlorinated or complex compounds occurs via cometabolism. In this process, the microbe degrades the contaminant using enzymes produced for the metabolism of another primary substrate. sanbornhead.com

For this compound, bioremediation would likely involve a consortium of microorganisms, potentially working sequentially under different environmental conditions (e.g., anaerobic followed by aerobic) to achieve complete degradation. eurochlor.org

A critical step in the aerobic biodegradation of aromatic compounds is the cleavage of the aromatic ring, which transforms the stable cyclic structure into a linear, more easily metabolized aliphatic acid. nih.govresearchgate.net This process is typically initiated by dioxygenase enzymes.

The proposed pathway for this compound would involve:

Dioxygenation : A dioxygenase enzyme incorporates two hydroxyl groups onto either the dichlorophenyl ring or the furan ring, forming a cis-dihydrodiol intermediate. For the dichlorophenyl moiety, this would result in a substituted catechol-like product (e.g., dichlorocatechol). researchgate.net

Ring Cleavage : A second enzyme, a catechol dioxygenase, then cleaves the aromatic ring of this dihydroxylated intermediate. rsc.org This cleavage can occur in two ways:

ortho-cleavage : The ring is broken between the two hydroxyl groups.

meta-cleavage : The ring is broken adjacent to one of the hydroxyl groups.

This ring-opening step yields aliphatic products that can be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization. nih.gov

The removal of chlorine atoms is a crucial step in the detoxification and degradation of chlorinated compounds. Microorganisms employ several enzymatic strategies for dehalogenation.

Reductive Dehalogenation : This process is the primary degradation mechanism under anaerobic conditions, especially for highly chlorinated compounds. nih.gov Certain anaerobic bacteria can use chlorinated compounds as terminal electron acceptors in a process called "dehalorespiration," where a chlorine atom is removed and replaced with a hydrogen atom. neptjournal.com For this compound, this would lead to the stepwise formation of monochlorinated and non-chlorinated phenylfuran. helsinki.finih.gov This process reduces the toxicity of the compound and often makes it more susceptible to subsequent aerobic degradation. researchgate.netnih.gov

Oxidative Dehalogenation : Under aerobic conditions, the initial attack by monooxygenase or dioxygenase enzymes can lead to the removal of chlorine atoms. eurochlor.org For instance, the hydroxylation of the dichlorophenyl ring can create an unstable intermediate that spontaneously eliminates a chloride ion. This mechanism is common in the degradation pathways of compounds like 2,4-D. mdpi.comnih.gov Another aerobic mechanism is hydrolytic dehalogenation , where a hydrolase enzyme replaces a chlorine atom directly with a hydroxyl group from water. doaj.org

Table 2: Comparison of Microbial Dehalogenation Mechanisms

Feature Reductive Dehalogenation Oxidative Dehalogenation
Oxygen Requirement Anaerobic (oxygen is absent) Aerobic (oxygen is present)
Role of Compound Electron acceptor Electron donor (carbon/energy source)
Chemical Transformation C-Cl → C-H C-Cl → C-OH (or elimination during ring oxidation)
Typical Substrates Highly chlorinated compounds Less chlorinated compounds

| Key Enzymes | Reductive dehalogenases | Dioxygenases, Monooxygenases, Hydrolases |

Hydrolytic Stability and Degradation in Aqueous Environments

No studies detailing the rate of hydrolysis of this compound under various pH and temperature conditions were found. Such research would be essential to determine its persistence in water bodies and the primary mechanism of its abiotic degradation in the absence of light and microorganisms.

Formation and Characterization of Transformation Products

Without degradation studies, the potential transformation products of this compound remain unknown. Identifying these products is crucial for a complete environmental risk assessment, as degradation can sometimes lead to intermediates that are more toxic or mobile than the parent compound.

Kinetic Studies of Environmental Transformations

There is no available data on the reaction rates or half-life of this compound in various environmental compartments (water, soil, air). Kinetic studies are fundamental to creating predictive models of a chemical's environmental behavior, persistence, and potential for long-range transport.

The absence of this information highlights a significant gap in the understanding of the environmental chemistry of this specific halogenated furan.

Future Research Directions and Emerging Paradigms for 2 2,4 Dichlorophenyl Furan

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-aryl furans has traditionally relied on classical methods, but the future necessitates a shift towards more sustainable and efficient strategies. Future research will likely focus on applying modern synthetic methodologies to produce 2-(2,4-Dichlorophenyl)furan.

Key Research Thrusts:

Palladium-Catalyzed Cross-Coupling Reactions: Advanced cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings, offer a versatile platform. thieme-connect.commdpi-res.com Future work should explore the direct coupling of a 2-halofuran with 2,4-dichlorophenylboronic acid (or its derivatives) or vice-versa. The development of novel catalyst systems, including those with specialized phosphine (B1218219) ligands, could lead to higher yields and milder reaction conditions. thieme-connect.com

C-H Activation/Arylation: Direct C-H arylation of furan (B31954) with 2,4-dichloro-halobenzenes represents a highly atom-economical approach. Research into rhodium, palladium, or copper-catalyzed C-H activation at the C2 position of the furan ring could eliminate the need for pre-functionalized starting materials, thus shortening the synthetic sequence.

Green Chemistry Approaches: Emphasis will be placed on methodologies that align with the principles of green chemistry. rsc.org This includes the use of enzymatic catalysis, reactions in aqueous media or bio-based solvents, and the development of catalytic cycles that minimize waste. acs.orgnih.govfrontiersin.org For instance, enzymatic polymerization techniques, while typically used for creating polymers, could inspire biocatalytic approaches for small molecule synthesis. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production, which is crucial for further studies and potential applications.

Synthetic StrategyPotential AdvantageRelevant Research Area
Advanced Cross-CouplingHigh efficiency and substrate scopePalladium catalysis, ligand development thieme-connect.com
Direct C-H ArylationHigh atom economy, reduced stepsTransition-metal catalysis (Pd, Rh, Cu)
Green MethodologiesReduced environmental impactBiocatalysis, alternative solvents rsc.orgnih.gov
Flow ChemistryScalability, safety, reproducibilityMicroreactor technology, process optimization

Exploration of Advanced Computational Methods for Predictive Modeling

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, a concerted computational effort can accelerate discovery and provide deep mechanistic insights.

Key Research Thrusts:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including electronic structure, spectroscopic signatures (NMR, IR, UV-Vis), and molecular orbitals (HOMO/LUMO). This data is fundamental for understanding the compound's intrinsic reactivity and photophysical properties.

Molecular Docking and Dynamics: To explore potential biological activity, molecular docking simulations can predict the binding affinity and orientation of this compound within the active sites of various protein targets. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these predicted binding modes and elucidate the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that govern binding. nih.govresearchgate.net

Predictive Toxicology (in silico ADMET): Before extensive synthesis and testing, computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This early-stage assessment helps to identify potential liabilities and prioritize experimental studies, aligning with the principles of reducing animal testing.

Mechanistic Elucidation of Unexplored Reactivity Profiles

The interplay between the electron-rich furan ring and the electron-withdrawing dichlorophenyl substituent likely gives rise to a unique reactivity profile. A thorough mechanistic investigation is crucial for harnessing this reactivity in synthetic applications.

Key Research Thrusts:

Electrophilic Aromatic Substitution: Furan is known to undergo electrophilic aromatic substitution preferentially at the C2 position. pearson.compearson.comquora.com Studies should investigate how the bulky and deactivating 2,4-dichlorophenyl group at this position influences further substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) on the furan ring, particularly at the C5 position. The stability of the resulting carbocation intermediates will be a key determinant of regioselectivity. pearson.comstudy.com

Oxidative Ring Opening: Furans can be selectively oxidized to yield valuable α,β-unsaturated dicarbonyl compounds. rsc.org The influence of the dichlorophenyl moiety on the susceptibility of the furan ring to oxidative cleavage by reagents like singlet oxygen or N-Bromosuccinimide needs to be systematically studied. This could open pathways to highly functionalized, non-heterocyclic structures. researchgate.net

Metal-Mediated Reactions: The chlorine atoms on the phenyl ring provide handles for further functionalization via cross-coupling reactions. Mechanistic studies will be needed to understand the selective activation of the C-Cl bonds and to develop protocols for controlled, site-specific modifications.

Kinetic Studies: Investigating the kinetics of key reactions can provide quantitative data on reaction rates and activation energies. researchgate.net This information is vital for optimizing reaction conditions and understanding the electronic and steric effects of the substituents.

Investigation of Interactions with Novel Biological Targets at a Molecular Level

Many furan-containing and chlorinated aromatic compounds exhibit biological activity. A systematic exploration of the interactions between this compound and various biological macromolecules is a critical area for future research.

Key Research Thrusts:

Broad-Spectrum Screening: Initial high-throughput screening against a diverse panel of biological targets (e.g., enzymes, receptors, ion channels) can identify potential areas of bioactivity.

Spectroscopic Binding Studies: Techniques like fluorescence spectroscopy and circular dichroism can be used to study and quantify the binding interactions with proteins, such as serum albumins, which are important for drug transport. nih.govnih.gov These methods can reveal binding constants (kD), stoichiometry, and conformational changes in the protein upon ligand binding. nih.govresearchgate.net

Structural Biology: If a high-affinity interaction is identified, co-crystallization of this compound with its target protein followed by X-ray crystallography can provide an atomic-level view of the binding mode. This structural information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs.

Nucleic Acid Interactions: The planar structure of the aryl-furan system suggests a potential for intercalation with DNA or RNA. rsc.org Biophysical studies, such as UV-Vis and fluorescence titrations, and molecular modeling could be used to investigate this possibility.

Advanced Analytical Method Development for In-Situ Monitoring of Reactions

To optimize the synthesis of this compound and understand its reaction kinetics, the development of advanced in-situ analytical methods is essential. Process Analytical Technology (PAT) provides a framework for such advancements. mt.comwikipedia.org

Key Research Thrusts:

Real-Time Spectroscopic Monitoring: The implementation of in-line spectroscopic tools like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. perkinelmer.comyoutube.com This allows for precise determination of reaction endpoints and the identification of transient species, leading to a deeper process understanding. mt.com

Kinetic Profiling: By continuously monitoring reaction progress, detailed kinetic profiles can be generated. This data is crucial for building accurate kinetic models that can be used for process optimization and scale-up. researchgate.netfiveable.me

Stopped-Flow Techniques: For very fast reactions, such as initial electrophilic attack or rapid oxidative processes, stopped-flow instrumentation coupled with rapid-scan spectroscopy can be used to measure reaction kinetics on the millisecond timescale. nih.gov

PAT ToolInformation GainedApplication
In-situ FTIR/RamanReal-time concentration profilesReaction kinetics, endpoint determination youtube.com
Automated Lab ReactorsPrecise control of process parametersProcess optimization, safety analysis
Stopped-Flow SpectroscopyData on rapid reaction stepsMechanistic studies of fast kinetics nih.gov

Applications in Materials Science

While direct academic research on the material applications of this compound is limited, its structure suggests potential as a building block for novel materials, drawing parallels with other furan-based polymers. acs.orgwikipedia.org

Key Research Thrusts:

Monomer for Conjugated Polymers: The aryl-furan scaffold is a component of some π-conjugated systems. rsc.org Future research could explore the polymerization of functionalized derivatives of this compound to create new polymers for organic electronics (e.g., organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs)). The chlorine atoms could be used as synthetic handles or to tune the electronic properties and solubility of the resulting polymers.

Flame Retardant Materials: Chlorinated compounds and char-forming heterocycles like furan are known to contribute to flame retardancy. researchgate.net Investigating the incorporation of this compound into existing polymer backbones (e.g., polyesters, polyamides) as an additive or co-monomer could lead to materials with enhanced fire resistance.

High-Performance Resins: Furan resins are known for their thermal stability and chemical resistance. wikipedia.org Exploring the synthesis of resins based on this compound could yield materials with modified properties, where the dichlorophenyl group enhances thermal stability or alters solubility characteristics.

Addressing Knowledge Gaps in Environmental Fate and Transformation Mechanisms

The presence of both a furan ring and chlorinated aromatic moiety raises questions about the environmental persistence, transformation, and ultimate fate of this compound. This is a significant knowledge gap that requires dedicated investigation.

Key Research Thrusts:

Biodegradation Pathways: While microorganisms are known to degrade furan compounds and chlorinated organics, the pathways are distinct. nih.govnih.govmdpi.com Research is needed to determine if microbes can metabolize this hybrid structure. Studies should aim to identify potential enzymatic pathways, which could involve initial oxidation or reduction of the furan ring, or dechlorination of the phenyl ring. mdpi.comijournals.cn The potential generation of more toxic intermediates during incomplete degradation is a critical aspect to investigate. nih.gov

Abiotic Degradation: The transformation of the compound under environmental conditions (e.g., photolysis in water, oxidation by atmospheric radicals) needs to be assessed. nih.gov Chlorinated aromatic compounds can be transformed by hydroxyl radicals, and some can be converted to more toxic compounds like polychlorinated dibenzofurans under specific conditions, such as sunlight on mineral dust particles. nih.govchemistryviews.org Understanding the photochemical stability and transformation products of this compound is crucial for a complete environmental risk assessment. researchgate.netacs.orgwikipedia.org

Bioaccumulation Potential: The hydrophobic nature of the molecule suggests a potential for bioaccumulation in organisms. Experimental determination of its octanol-water partition coefficient (log P) and studies using model ecosystems are necessary to quantify this risk.

Q & A

Synthesis Optimization and Reaction Mechanisms

Basic Q1: What are the optimal conditions for synthesizing 2-(2,4-dichlorophenyl)furan derivatives, and how can purity be maximized? Methodological Answer: Synthesis typically involves coupling 2,4-dichlorophenyl precursors with furan derivatives under alkaline conditions (e.g., NaOH or K₂CO₃) to promote nucleophilic substitution or etherification. For example, analogous compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via reactions between 2,4-dichlorophenol and furan-2-carboxylic acid in the presence of a base . Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict temperature control (60–80°C) and inert atmospheres to prevent oxidation.

Advanced Q1: How can regioselectivity be controlled during electrophilic substitution reactions on the furan ring in this compound derivatives? Methodological Answer: Regioselectivity is influenced by electronic effects of substituents. The electron-withdrawing 2,4-dichlorophenyl group directs electrophiles to the furan’s α-position. For example, nitration or halogenation reactions can be guided using Lewis acids (e.g., FeCl₃) to stabilize transition states. Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution . Experimental validation via NMR (e.g., NOE spectroscopy) or X-ray crystallography confirms substitution patterns .

Structural Characterization Techniques

Basic Q2: What spectroscopic methods are most effective for characterizing this compound derivatives? Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm for dichlorophenyl; furan protons at δ 6.2–7.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas (e.g., [M+H]⁺ peaks for C₁₀H₆Cl₂O).
  • FT-IR : Confirms functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹, furan C-O-C at 1200–1250 cm⁻¹) .

Advanced Q2: How can X-ray crystallography resolve conformational ambiguities in substituted furan derivatives? Methodological Answer: Single-crystal X-ray diffraction determines bond angles, dihedral angles, and packing structures. For example, studies on 5-chloro-2-(2-fluorophenyl)benzofuran derivatives revealed torsional angles between the dichlorophenyl and furan rings, influencing π-π stacking interactions . Data collection at low temperatures (100 K) reduces thermal motion artifacts. Software like SHELX or OLEX2 refines structures, with R-factors < 0.05 indicating high accuracy .

Biological Activity Evaluation

Basic Q3: What in vitro assays are suitable for assessing the antimicrobial activity of this compound derivatives? Methodological Answer:

  • Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with compound dilutions (0.5–128 µg/mL) and resazurin as a viability indicator.
  • Time-Kill Assays : Monitor bactericidal kinetics over 24 hours .

Advanced Q3: How can molecular docking predict interactions between this compound derivatives and microbial enzyme targets? Methodological Answer: Docking software (AutoDock Vina, Schrödinger) models ligand-receptor binding. For example, studies on imidazole derivatives (e.g., etaconazole) revealed hydrogen bonding with fungal CYP51 lanosterol demethylase . Use PDB structures (e.g., 1EA1 for CYP51) and optimize force fields (AMBER/CHARMM). Validate predictions with site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Material Science Applications

Advanced Q4: How can this compound derivatives be functionalized for surface modification in electronic materials? Methodological Answer: Derivatives like 2-(2,4-dichlorobenzyl)benzimidazole form self-assembled monolayers (SAMs) on copper surfaces, enhancing corrosion resistance in printed circuit boards. Functionalization involves thiol or phosphonic acid groups for covalent bonding to metals. Characterization via AFM or XPS confirms monolayer thickness (1–2 nm) and uniformity .

Stability and Degradation Pathways

Advanced Q5: What advanced analytical techniques identify degradation products of this compound under oxidative conditions? Methodological Answer:

  • LC-HRMS : Tracks degradation kinetics and identifies metabolites (e.g., hydroxylated or dimerized products).
  • EPR Spectroscopy : Detects radical intermediates during photooxidation.
  • Computational Tools : Gaussian simulations predict degradation pathways via transition state analysis .

Data Contradictions and Validation

Advanced Q6: How should researchers address discrepancies in reported biological activities of this compound derivatives? Methodological Answer:

  • Meta-Analysis : Compare datasets across studies, adjusting for variables like assay conditions (pH, solvent) or cell lines.
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., OECD guidelines).
  • Structural Confirmation : Verify compound identity via NMR and XRD to rule out isomer contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.